molecular formula C11H12BrNO3 B14240867 Ethyl 3-[(2-bromoacetyl)amino]benzoate CAS No. 209345-05-1

Ethyl 3-[(2-bromoacetyl)amino]benzoate

Cat. No.: B14240867
CAS No.: 209345-05-1
M. Wt: 286.12 g/mol
InChI Key: RHJZEEATPWQQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2-bromoacetyl)amino]benzoate is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of benzoic acid and contains a bromoacetyl group attached to the amino group at the 3-position of the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(2-bromoacetyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 3-aminobenzoate to introduce the bromoacetyl group. The reaction typically proceeds as follows:

    Starting Material: Ethyl 3-aminobenzoate.

    Bromination: The amino group of ethyl 3-aminobenzoate is reacted with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-bromoacetyl)amino]benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

    Reduction: The compound can be reduced to form ethyl 3-[(2-aminoacetyl)amino]benzoate using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols, solvents such as ethanol or methanol, and mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid or base, typically at elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Ethyl 3-[(2-substituted acetyl)amino]benzoate.

    Reduction: Ethyl 3-[(2-aminoacetyl)amino]benzoate.

    Hydrolysis: 3-[(2-bromoacetyl)amino]benzoic acid.

Scientific Research Applications

Ethyl 3-[(2-bromoacetyl)amino]benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.

    Biological Studies: It can be used to study enzyme interactions and inhibition due to its reactive bromoacetyl group.

    Material Science:

Mechanism of Action

The mechanism of action of ethyl 3-[(2-bromoacetyl)amino]benzoate largely depends on its reactivity. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in proteins. This can lead to enzyme inhibition or modification of protein function. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(bromoacetyl)amino]benzoate
  • Methyl 2-[(bromoacetyl)amino]benzoate
  • Ethyl 3-aminobenzoate

Uniqueness

Ethyl 3-[(2-bromoacetyl)amino]benzoate is unique due to the specific positioning of the bromoacetyl group on the benzoate ring, which influences its reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and potential for biological activity.

Properties

IUPAC Name

ethyl 3-[(2-bromoacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-16-11(15)8-4-3-5-9(6-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJZEEATPWQQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327974
Record name ethyl 3-[(2-bromoacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209345-05-1
Record name ethyl 3-[(2-bromoacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.